2-Pyrimidinepentanal
Description
Structure
3D Structure
Properties
CAS No. |
357647-60-0 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-pyrimidin-2-ylpentanal |
InChI |
InChI=1S/C9H12N2O/c12-8-3-1-2-5-9-10-6-4-7-11-9/h4,6-8H,1-3,5H2 |
InChI Key |
JUILWJMEUZYLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CCCCC=O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Pyrimidinepentanal
Direct Functionalization Approaches to the Pyrimidine (B1678525) Ring
Direct functionalization strategies commence with a pyrimidine scaffold and aim to introduce the pentanal side chain at the 2-position. This approach often involves the activation of the C2 position of the pyrimidine ring to facilitate nucleophilic substitution or cross-coupling reactions.
Regioselective Introduction of the Pentanal Side Chain
A prominent method for introducing an alkyl chain at the 2-position of a pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves a 2-halopyrimidine or a pyrimidine activated with a suitable leaving group, such as a sulfone, reacting with a nucleophilic pentyl source. To incorporate the pentanal functionality, a protected form of a pentanal-derived Grignard reagent is necessary to prevent the highly reactive Grignard reagent from reacting with the aldehyde group.
The synthetic sequence would involve:
Protection of the aldehyde: 5-Bromopentanal can be protected as a cyclic acetal (B89532), for instance, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. This protection is robust under the basic and nucleophilic conditions of Grignard reagent formation and reaction.
Formation of the Grignard reagent: The resulting 2-(4-bromobutyl)-1,3-dioxolane (B1282568) can then be treated with magnesium metal to form the corresponding Grignard reagent.
SNAr reaction: This Grignard reagent is then reacted with a 2-substituted pyrimidine, such as 2-chloropyrimidine (B141910) or 2-(methylsulfonyl)pyrimidine. The C2 position of the pyrimidine is sufficiently electron-deficient to undergo nucleophilic attack.
Deprotection: The final step involves the acidic hydrolysis of the acetal protecting group to reveal the pentanal functionality.
Recent studies have demonstrated the efficacy of SNAr reactions on 2-sulfonylpyrimidines with various alkyl Grignard reagents, achieving good to high yields at room temperature, thus avoiding the need for precious metal catalysts. organic-chemistry.org
Interactive Data Table: Representative Yields of SNAr Reactions on 2-Substituted Pyrimidines with Alkyl Grignard Reagents
| Leaving Group at C2 | Alkyl Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| -Cl | Ethylmagnesium bromide | THF | 25 | 65 | researchgate.net |
| -SO₂Me | n-Propylmagnesium chloride | THF | 25 | 78 | organic-chemistry.org |
| -Cl | Isopropylmagnesium chloride | THF | 25 | 55 | researchgate.net |
| -SO₂Me | Cyclopentylmagnesium bromide | THF | 25 | 82 | organic-chemistry.org |
Optimization of Reaction Conditions for Carbonyl Group Formation
The final deprotection step to form the carbonyl group is critical and requires careful optimization to maximize the yield and avoid side reactions. The hydrolysis of the acetal is typically achieved under acidic conditions. The choice of acid and reaction conditions can influence the efficiency of the deprotection. Mild acidic conditions are generally preferred to prevent potential degradation of the pyrimidine ring or the newly introduced side chain.
Commonly used conditions for acetal deprotection include:
Dilute hydrochloric acid or sulfuric acid in a water/organic co-solvent mixture.
Lewis acids such as iron(III) chloride or zinc(II) chloride in wet organic solvents.
Solid acid catalysts for easier work-up and catalyst recovery.
The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete conversion and to minimize the formation of byproducts.
Construction of the Pyrimidine Core with Integrated Pentanal Moiety
An alternative to direct functionalization is the construction of the pyrimidine ring from acyclic precursors that already contain the pentanal or a protected pentanal moiety. This approach offers the advantage of building the desired substitution pattern directly into the heterocyclic core.
Multi-Component Reactions for Pyrimidine Ring Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. acs.orgnih.gov The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. organic-chemistry.orgwikipedia.org A modified Biginelli reaction could potentially be employed for the synthesis of 2-pyrimidinepentanal.
This would involve the one-pot condensation of:
A β-keto ester bearing a protected pentanal side chain.
An amidine or urea.
An aldehyde (in the classic Biginelli reaction, this would be a separate component, but for a 2-substituted pyrimidine, the functionality is incorporated into the other starting materials).
The key precursor would be a β-keto ester with a protected pentanal group. The synthesis of such a precursor would be a crucial initial step. The subsequent cyclocondensation would then directly yield a pyrimidine derivative with the desired side chain.
Interactive Data Table: Conditions and Yields for Microwave-Assisted Biginelli Reactions
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | None | 5 | 92 | organic-chemistry.org |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | InCl₃ | None | 10 | 95 | organic-chemistry.org |
| Valeraldehyde | Acetylacetone | Guanidine (B92328) HCl | Ethanol | 10 | 75 | organic-chemistry.org |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Acidic polymer | None | 10 | 98 | chemrxiv.org |
Cyclization Reactions Utilizing Pentanal Precursors
The Pinner synthesis is a versatile method for the preparation of pyrimidines, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.net To synthesize this compound via this route, a custom 1,3-dicarbonyl precursor containing the pentanal moiety would be required. For instance, a β-keto aldehyde with a protected pentanal side chain could be condensed with an appropriate amidine. The reaction is usually acid- or base-catalyzed. The choice of catalyst and reaction conditions would need to be optimized to favor the cyclization and subsequent aromatization to the pyrimidine ring.
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and efficient processes. researchgate.net
Key green chemistry considerations include:
Atom Economy: Multi-component reactions, such as the Biginelli reaction, are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product. nih.gov
Use of Catalysis: Employing catalytic amounts of reagents is preferable to stoichiometric amounts. For instance, catalytic SNAr reactions that avoid the use of precious metals are advantageous. organic-chemistry.org The use of reusable solid acid catalysts for deprotection steps also aligns with green principles.
Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many pyrimidine syntheses, including the Biginelli reaction. organic-chemistry.orgchemrxiv.orgbenthamdirect.comresearchgate.net This method offers a more energy-efficient alternative to conventional heating.
Solvent Selection and Solvent-Free Conditions: Whenever possible, the use of hazardous organic solvents should be minimized or eliminated. Water is an ideal green solvent, and several pyrimidine syntheses have been successfully performed in aqueous media. mdpi.com Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods (ball milling), represent an even more sustainable approach. researchgate.net
Sustainable Feedstocks: A particularly innovative and sustainable approach involves the catalytic synthesis of pyrimidines from alcohols, which can be derived from biomass. acs.orgnih.govmdpi.comresearchgate.netfigshare.comorganic-chemistry.org Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols proceeds via condensation and dehydrogenation, producing water and hydrogen gas as the only byproducts. acs.orgnih.govfigshare.comorganic-chemistry.org This strategy offers a highly sustainable route to substituted pyrimidines.
Interactive Data Table: Comparison of Conventional and Green Synthesis Methods for Pyrimidines
| Reaction Type | Conditions | Advantages | Disadvantages |
| Conventional Heating | Reflux in organic solvent (e.g., ethanol, DMF) | Well-established procedures | Long reaction times, high energy consumption, use of volatile organic solvents |
| Microwave Irradiation | Sealed vessel, specific temperature and power | Drastically reduced reaction times, often higher yields, potential for solvent-free conditions organic-chemistry.orgbenthamdirect.com | Requires specialized equipment |
| Solvent-Free Reaction | Neat reactants, often with microwave or grinding | Eliminates solvent waste, simplifies work-up, often high yields researchgate.net | May not be suitable for all substrates |
| Catalytic Dehydrogenation from Alcohols | Iridium or Platinum catalyst, high temperature | Uses sustainable feedstocks, high atom economy, generates H₂ and H₂O as byproducts acs.orgresearchgate.net | Requires specific catalysts, may need high temperatures |
Solvent-Free and Aqueous Media Syntheses
In recent years, the principles of green chemistry have driven a shift towards minimizing or eliminating the use of volatile organic solvents in chemical synthesis. Solvent-free and aqueous media syntheses offer significant advantages in terms of reduced environmental impact, cost-effectiveness, and often, simplified purification procedures.
Solvent-Free Conditions:
The synthesis of pyrimidine derivatives under solvent-free conditions has been shown to be a highly effective approach. researchgate.netresearchgate.net These reactions are typically conducted by heating a mixture of the reactants, sometimes in the presence of a catalyst. researchgate.net This methodology often leads to higher yields, shorter reaction times, and a reduction in waste generation. For the hypothetical synthesis of this compound, a solvent-free approach could involve the condensation of a suitable 1,3-dicarbonyl compound with an amidine derivative carrying the pentanal side chain. The use of solid-phase catalysts, such as modified montmorillonite (B579905) nanostructures, has been reported to be effective in similar syntheses. researchgate.net
Aqueous Media:
Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrimidine derivatives in aqueous media has been successfully demonstrated, often facilitated by the use of water-soluble catalysts. researchgate.netnih.gov For instance, the use of a Zinc-L-proline complex has been reported as a green catalyst for the synthesis of novel pyrimidine derivatives in water. researchgate.net A potential aqueous synthesis of this compound could involve a multi-component reaction where the reactants are brought together in water, potentially under reflux conditions, to favor the cyclization and formation of the pyrimidine ring. nih.gov Theoretical studies have also shed light on the reaction mechanisms of pyrimidine formation in aqueous solutions, highlighting the role of tautomerization and condensation reactions. nih.gov
| Reaction Condition | Reactants | Catalyst | Advantages | Potential Yield |
| Solvent-Free | 1,3-dicarbonyl precursor, Amidine with pentanal moiety | Modified Montmorillonite | Reduced waste, shorter reaction time, high efficiency | Good to Excellent |
| Aqueous Media | Aldehyde, β-ketoester, Guanidine derivative | Zn(L-proline)2 | Environmentally benign, safe, cost-effective | Moderate to High |
Catalytic Approaches and Reagent Design for Enhanced Efficiency
The development of novel catalysts and reagents is crucial for improving the efficiency, selectivity, and scope of pyrimidine synthesis. Catalytic approaches often allow for milder reaction conditions and can provide access to complex molecular architectures that are otherwise difficult to obtain.
Catalytic Strategies:
A variety of metal-based catalysts have been employed in the synthesis of pyrimidines, including those based on copper, nickel, and ruthenium. mdpi.com For example, copper(II) triflate has been used as an efficient catalyst for the synthesis of substituted pyrimidines from propargyl alcohols and amidines. mdpi.com Nickel-catalyzed syntheses have been reported for the dehydrogenative multicomponent coupling of alcohols and amidines to form pyrimidines. mdpi.com Furthermore, ruthenium complexes have been utilized in cooperative catalysis for the multicomponent tandem synthesis of 2-(N-alkylamino)pyrimidines from guanidine salts and alcohols. mdpi.com These catalytic systems could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials bearing the required functional groups.
Reagent Design:
While the search results did not provide specific information on reagent design for this compound, the principles of designing reagents for specific transformations are well-established in organic synthesis. nih.gov For the synthesis of this compound, a key consideration would be the design of a reagent that can efficiently introduce the pentanal side chain at the 2-position of the pyrimidine ring. This could involve the use of a custom-designed organometallic reagent or a protected form of a pentanal-containing building block that can be readily incorporated into the pyrimidine synthesis. The development of such reagents would be a key step in creating a highly efficient and selective synthesis of the target molecule.
| Catalyst Type | Starting Materials | Reaction Type | Key Advantages |
| Copper(II) Triflate | Propargyl alcohols, Amidines | [3+3] Cycloaddition | High efficiency |
| Nickel Complexes | Alcohols, Amidines | Dehydrogenative Coupling | In situ oxidation of alcohols |
| Ruthenium Complexes | Guanidine salts, Alcohols | [3+2+1] Tandem Synthesis | Multicomponent, high atom economy |
Advanced Spectroscopic and Structural Elucidation of 2 Pyrimidinepentanal
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Pyrimidinepentanal, ¹H and ¹³C NMR spectra would offer the initial blueprint of its structure, revealing the number and types of protons and carbon atoms present.
The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus. chemistrysteps.com Protons and carbons on the pyrimidine (B1678525) ring are expected to resonate at a higher chemical shift (downfield) due to the deshielding effects of the aromatic system and electronegative nitrogen atoms. chemistrysteps.com Conversely, the protons and carbons of the aliphatic pentanal chain would appear further upfield. chemistrysteps.com The aldehyde proton would be significantly deshielded, appearing at a characteristic downfield position.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
This table presents expected chemical shift values based on typical ranges for the constituent functional groups. chemistrysteps.comsigmaaldrich.com
| ¹H NMR | ¹³C NMR | ||
| Position | δ (ppm), Multiplicity | Position | δ (ppm) |
| H-4, H-6 | 8.7 (d) | C-2 | 165.0 |
| H-5 | 7.3 (t) | C-4, C-6 | 157.0 |
| Aldehyde-H | 9.8 (t) | C-5 | 121.0 |
| α-CH₂ | 3.1 (t) | Aldehyde-C | 202.0 |
| β-CH₂ | 1.8 (m) | α-C | 45.0 |
| γ-CH₂ | 1.5 (m) | β-C | 28.0 |
| δ-CH₂ | 2.6 (q) | γ-C | 22.0 |
| δ-C | 32.0 |
While 1D NMR provides a list of components, 2D NMR techniques establish the connections between them. slideshare.netipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netnih.gov For this compound, a COSY spectrum would show correlations between the adjacent protons along the pentanal chain (e.g., Aldehyde-H to δ-CH₂, δ-CH₂ to γ-CH₂, etc.) and between the coupled protons on the pyrimidine ring (H-4 with H-5, and H-6 with H-5). slideshare.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). ipb.ptworldsresearchassociation.com It would be used to definitively assign each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum. For instance, the signal at ~3.1 ppm would correlate with the carbon signal at ~45.0 ppm, confirming their assignment as the α-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework by identifying longer-range couplings between protons and carbons (typically over two to three bonds). ipb.ptworldsresearchassociation.com Key HMBC correlations for this compound would include the correlation from the α-CH₂ protons to the C-2 carbon of the pyrimidine ring, unequivocally linking the pentanal side chain to the ring at the correct position. Other important correlations would be seen from the aldehyde proton to the γ- and δ-carbons. ipb.pt
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would provide invaluable information that is inaccessible from solution-state NMR. researchgate.net Unlike molecules in solution which tumble rapidly, molecules in a solid are in fixed orientations. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solids. researchgate.netmdpi.com Solid-state NMR can distinguish between different crystalline forms (polymorphs), which may have distinct molecular conformations or intermolecular packing arrangements. researchgate.net This technique can provide insights into the symmetry of the crystal lattice and the presence of non-equivalent molecules within the unit cell. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to several decimal places. bioanalysis-zone.comazolifesciences.com This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its unique elemental composition. bioanalysis-zone.comshimadzu.com For this compound (C₉H₁₂N₂O), HRMS would distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Calculated Exact Mass of [M+H]⁺ for C₉H₁₂N₂O: 165.1022
Receiving an experimental m/z value from an HRMS instrument that matches this calculated mass to within a few parts per million (ppm) provides high confidence in the assigned molecular formula. eurofinsus.com
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.govub.edu The fragmentation pattern is often characteristic of the molecule's structure. For the protonated molecular ion of this compound ([M+H]⁺), collision-induced dissociation (CID) would likely lead to several key fragmentation pathways:
Cleavage of the side chain: Alpha-cleavage next to the carbonyl group and McLafferty rearrangement are common fragmentation pathways for aldehydes.
Ring Fragmentation: Pyrimidine rings can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN. core.ac.ukacs.org The fragmentation pattern can be influenced by the position of substituents on the ring. nih.govnih.gov Analysis of these fragments helps to confirm the structure of the pyrimidine core and the nature and location of the side chain.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com An IR spectrum is generated by the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. psu.edu Raman spectroscopy involves the inelastic scattering of laser light, and vibrations that cause a change in the polarizability of the molecule are Raman active. shimadzu.euthermofisher.com Together, they provide a characteristic "fingerprint" of the functional groups present in the molecule. americanpharmaceuticalreview.com
Table 2: Expected Vibrational Frequencies for this compound
This table presents expected absorption bands based on characteristic group frequencies.
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2820, ~2720 (often two bands) | Moderate |
| Aldehyde C=O | Stretch | ~1725 (strong) | Strong |
| Pyrimidine Ring | C=N, C=C Stretch | ~1600-1400 (multiple bands) | Strong (ring breathing modes) |
| Alkyl C-H | Stretch | ~2960-2850 | Strong |
| Pyrimidine C-H | Aromatic Stretch | ~3100-3000 | Moderate |
The most prominent peak in the IR spectrum would likely be the strong C=O stretch of the aldehyde group. acs.org The Raman spectrum would be particularly sensitive to the vibrations of the pyrimidine ring and the carbon backbone of the alkyl chain. thermofisher.com
X-ray Diffraction Analysis for Crystalline State Molecular Architecture
For compounds that can be grown as single crystals, X-ray diffraction (XRD) provides the most definitive and detailed three-dimensional structural information. opengeology.orgmalvernpanalytical.com By analyzing the pattern of X-rays scattered by the electron clouds of the atoms in a crystal, one can determine the precise spatial arrangement of every atom in the molecule. bibliomed.org
An X-ray diffraction analysis of a suitable crystal of this compound would yield:
Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal. opengeology.org
Space Group: The symmetry elements present within the crystal lattice. opengeology.org
Atomic Coordinates: The precise x, y, and z coordinates for every atom, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: It would reveal how the molecules pack together in the solid state, identifying any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal structure. researchgate.net
This technique provides an unambiguous picture of the molecule's conformation in the solid state, serving as the ultimate confirmation of the structure deduced from spectroscopic methods. ugm.ac.id
Chemical Reactivity and Mechanistic Investigations of 2 Pyrimidinepentanal and Its Derivatives
Reactivity at the Aldehyde Carbonyl Group
The pentanal side chain at the 2-position of the pyrimidine (B1678525) ring provides a reactive aldehyde carbonyl group. This group is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by a wide range of nucleophiles. wikipedia.org The reactions are typical of aldehydes and are fundamental to the synthetic utility of 2-Pyrimidinepentanal.
Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org In this process, a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol or related derivative. pressbooks.pub
Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. masterorganicchemistry.comwikipedia.org The reaction of this compound with a Grignard reagent would yield a new secondary alcohol where the 'R' group from the Grignard reagent is attached to the former carbonyl carbon. Studies on related heterocyclic aldehydes, such as pyridine-2-carbaldehyde, confirm their reactivity with organometallic reagents like dicyclopentylzinc, which leads to the reduction of the aldehyde to the corresponding alcohol. researchgate.net
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of regiochemical control. pressbooks.publumenlearning.comwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR'). masterorganicchemistry.comlibretexts.org This reaction would transform the aldehyde group of this compound into a C=C double bond, elongating the side chain. libretexts.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. wikipedia.orgmasterorganicchemistry.com Knoevenagel condensations, which are related to Wittig reactions, have been successfully performed on pyrimidine aldehydes, such as 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde, to create vinyl-substituted uracil (B121893) derivatives. cas.cz
Aldol (B89426) Addition: In the presence of a base or acid catalyst, this compound can function as an electrophile in an aldol addition reaction with an enolate derived from another carbonyl compound. This would result in the formation of a β-hydroxy aldehyde or ketone. Subsequent dehydration (aldol condensation) can lead to the formation of an α,β-unsaturated carbonyl compound.
| Reaction Type | Reagent | Intermediate/Transition State | Product Type |
| Grignard Addition | R-MgX, then H₃O⁺ | Alkoxide intermediate | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR' (Ylide) | Oxaphosphetane intermediate | Alkene |
| Aldol Addition | Enolate (e.g., from acetone), Base/Acid | Alkoxide intermediate | β-Hydroxy Aldehyde |
The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. For pyrimidine aldehydes, such as 2,4-dichloropyrimidine-5-carbaldehyde (B48034) and 4-formylpyrimidine-2-carbonitrile, oxidation to the corresponding carboxylic acid is a known transformation using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The oxidation of this compound would yield 2-(pyrimidin-2-yl)pentanoic acid. The reaction generally proceeds without affecting the aromatic pyrimidine ring, unless harsh conditions are employed.
The aldehyde group of this compound can be easily reduced to a primary alcohol or completely deoxygenated to an alkane.
Reduction to Alcohols: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can efficiently reduce the aldehyde to the corresponding primary alcohol, 2-(pyrimidin-2-yl)pentan-1-ol. Research on other heterocyclic aldehydes confirms this facile conversion. researchgate.net
Reduction to Alkanes: For complete reduction of the aldehyde to a methylene (B1212753) group (-CH₂-), forming 2-pentylpyrimidine, more rigorous methods are required. The Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions are standard procedures for this transformation.
| Transformation | Reagent(s) | Product |
| Oxidation | KMnO₄ or CrO₃ | 2-(Pyrimidin-2-yl)pentanoic acid |
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 2-(Pyrimidin-2-yl)pentan-1-ol |
| Reduction to Alkane | H₂NNH₂, KOH (Wolff-Kishner) | 2-Pentylpyrimidine |
Condensation reactions involve the joining of two molecules with the loss of a small molecule, typically water. baselius.ac.in The aldehyde group of this compound is an excellent substrate for such reactions.
Imine and Enamine Formation: Reaction with primary amines (R-NH₂) yields imines (Schiff bases), while reaction with secondary amines (R₂NH) forms enamines. The formation of imines from pyridine-2-carbaldehyde is a well-established reaction. wikipedia.org
Heterocycle Formation: Condensation with hydrazine (B178648) derivatives is a common route to form new heterocyclic systems. For example, reaction with hydrazine (H₂NNH₂) produces a hydrazone. These hydrazones can be important intermediates; phenylhydrazones of 5-formylpyrimidines have been shown to undergo acid-catalyzed ring transformation to yield 4-formyl-1-phenylpyrazole. clockss.org Similarly, reactions of pyrimidine-5-carbaldehydes with active methylene compounds like malononitrile, in what is known as a Knoevenagel condensation, lead to the formation of functionalized pyrimidine derivatives. baselius.ac.in Condensation of pyridine-2-carbaldehyde with N-(2-aminoethyl)propane-1,3-diamine can lead to the formation of tetrahydropyrimidine-containing structures. researchgate.net
Reactivity of the Pyrimidine Heterocyclic Ring
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic feature significantly reduces its reactivity towards electrophiles compared to benzene (B151609) and makes it more susceptible to nucleophilic attack. wikipedia.orgslideshare.net
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. wikipedia.org The two nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. wikipedia.orgslideshare.net Furthermore, the pentanal group at the C2 position acts as an additional deactivating group, making substitution even more challenging.
In the rare cases where electrophilic substitution does occur on a pyrimidine ring, it preferentially takes place at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.org For substitution to proceed, the ring typically requires the presence of strong electron-donating (activating) groups, which is not the case for this compound. Therefore, standard electrophilic substitution reactions like nitration or halogenation are not expected to proceed readily on this compound under normal conditions.
Nucleophilic Aromatic Substitution on Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogens. wikipedia.orgclockss.org The presence of an electron-withdrawing group, such as the pentanal substituent at the C-2 position, further enhances the electrophilicity of the ring, although its direct effect on the substitution at other positions is modulated by resonance and inductive effects.
Nucleophilic attack on the pyrimidine ring is generally favored at positions 2 and 4. youtube.com In the case of a 2-substituted pyrimidine like this compound, a nucleophile can attack the C-4 or C-6 positions. The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. wikipedia.org The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the substitution. Electron-withdrawing groups, such as the nitro group, are known to stabilize this intermediate and accelerate the reaction. masterorganicchemistry.com While the pentanal group is electron-withdrawing, its effect is less pronounced than that of a nitro group.
The general mechanism for nucleophilic aromatic substitution on a pyrimidine ring involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of a leaving group. wikipedia.orgyoutube.com For this compound itself, which lacks a suitable leaving group on the ring, direct SNAr is not a primary reaction pathway. However, if a good leaving group (e.g., a halogen) is present at the C-4 or C-6 position, nucleophilic substitution would be a viable transformation. For instance, in 2-chloro- or 2-bromopyrimidines, the halide is readily displaced by various nucleophiles. youtube.com
The reactivity of the pyrimidine ring in this compound towards nucleophiles is also influenced by the aldehyde functionality. The aldehyde group itself is an electrophilic center and can compete for the nucleophile. vulcanchem.com Reaction conditions can therefore be tailored to favor either nucleophilic attack on the ring or reaction at the aldehyde.
Metal-Catalyzed Cross-Coupling Reactions at Pyrimidine Positions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrimidine derivatives. eie.grwiley.com These reactions typically involve a transition metal catalyst, most commonly palladium, and the coupling of an organometallic reagent with a halide or triflate-substituted pyrimidine. researchgate.net The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net
For a molecule like this compound, to participate in cross-coupling reactions at the pyrimidine ring positions (C-4, C-5, or C-6), it would first need to be functionalized with a suitable leaving group, such as a halogen (Br, Cl) or a triflate. For example, a halogenated derivative of this compound could undergo Suzuki-Miyaura, Stille, Negishi, or Sonogashira coupling reactions to introduce new substituents onto the pyrimidine core.
The Suzuki-Miyaura coupling , which utilizes an organoboron reagent, is a widely used method for the arylation and alkylation of heterocycles. A hypothetical Suzuki coupling of a 4-chloro-2-pyrimidinepentanal with an arylboronic acid is depicted below.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 4-Chloro-2-pyrimidinepentanal | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Aryl-2-pyrimidinepentanal |
The Sonogashira coupling allows for the introduction of alkyne moieties and typically employs a palladium catalyst in the presence of a copper co-catalyst.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| 4-Iodo-2-pyrimidinepentanal | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 4-Alkynyl-2-pyrimidinepentanal |
The presence of the aldehyde group in this compound could potentially interfere with some cross-coupling reactions, for example, by reacting with organometallic reagents. Therefore, protection of the aldehyde group may be necessary in certain cases to achieve the desired outcome.
Mechanistic Studies of Key Transformation Pathways
Mechanistic studies of reactions involving pyrimidine aldehydes are crucial for understanding their reactivity and for optimizing reaction conditions. These studies often involve a combination of experimental techniques and computational modeling.
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states provides valuable insights into reaction mechanisms. For transformations involving the aldehyde group of this compound, such as condensation or oxidation/reduction reactions, various intermediates can be proposed and studied.
In condensation reactions, such as the Knoevenagel condensation, the reaction of the aldehyde with an active methylene compound is typically base-catalyzed. The mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to an aldol-type intermediate which subsequently dehydrates to form the final product.
For nucleophilic substitution reactions on the pyrimidine ring (requiring a leaving group), the key intermediate is the Meisenheimer complex. wikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the structure and stability of this intermediate and the associated transition states. These calculations can help predict the most likely site of nucleophilic attack and the activation energy for the reaction.
In the context of metal-catalyzed cross-coupling reactions, the key intermediates are organometallic species involving the transition metal catalyst. For example, in a palladium-catalyzed Suzuki reaction, the catalytic cycle involves Pd(0) and Pd(II) intermediates. The oxidative addition of the halopyrimidine to the Pd(0) complex forms a Pd(II)-aryl halide intermediate. Subsequent transmetalation with the organoboron species and reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For reactions involving this compound, kinetic studies could be performed to determine the order of the reaction with respect to each reactant and the catalyst, and to calculate the rate constant.
For example, the rate of a nucleophilic aromatic substitution reaction on a suitably functionalized this compound derivative would be expected to depend on the concentrations of both the pyrimidine substrate and the nucleophile. The reaction rate can be monitored using techniques such as UV-Vis spectroscopy or HPLC. researchgate.net
A hypothetical rate law for a second-order nucleophilic aromatic substitution reaction could be expressed as:
Rate = k[Pyrimidine][Nucleophile]
Where 'k' is the second-order rate constant. By measuring the initial rates of the reaction at different concentrations of the reactants, the value of 'k' and the order of the reaction can be determined.
Similarly, for metal-catalyzed cross-coupling reactions, kinetic studies can help to elucidate the rate-determining step of the catalytic cycle. For instance, in some palladium-catalyzed couplings, the oxidative addition step is the rate-determining step, while in others it may be the transmetalation or reductive elimination step.
Kinetic data for the oxidation of a pyrimidine derivative, ethyl-2-(methylthio)pyrimidine-5-carboxylate, by potassium dichromate showed a first-order dependence on both the pyrimidine substrate and the oxidizing agent. While this is a different pyrimidine derivative, it illustrates the type of kinetic analysis that could be applied to reactions of this compound.
| Reaction Type | Reactants | Catalyst/Reagent | Typical Rate Determining Step |
| Nucleophilic Aromatic Substitution | Halogenated this compound, Nucleophile | - | Formation of Meisenheimer complex |
| Suzuki-Miyaura Coupling | Halogenated this compound, Boronic acid | Palladium complex | Oxidative addition or Transmetalation |
| Aldehyde Reduction | This compound | NaBH₄ | Hydride attack on carbonyl carbon |
Computational and Theoretical Studies on 2 Pyrimidinepentanal and Analogues
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. For pyrimidine (B1678525) derivatives, these calculations can elucidate properties such as molecular orbital energies, charge distributions, and dipole moments, which are crucial for predicting chemical behavior. jchemrev.comresearchgate.net
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying pyrimidine derivatives. iipseries.org The B3LYP functional is a popular choice that has demonstrated reliability in simulating organic molecules. samipubco.comechemcom.com
Geometry Optimization: DFT is employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as its global minimum structure. echemcom.com For pyrimidine analogues, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d), are used to optimize molecular geometries. epstem.netresearchgate.net The accuracy of these optimized structures can be validated by comparing calculated bond lengths and angles with experimental data from techniques like X-ray crystallography, often showing good agreement. echemcom.comjchemrev.com
Energy Calculations and Electronic Properties: DFT is also used to calculate key electronic properties that govern a molecule's reactivity. epstem.net The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. samipubco.comepstem.net A high EHOMO value indicates a tendency to donate electrons, while a low ELUMO value suggests an ability to accept electrons. epstem.net The difference between these energies, the HOMO-LUMO gap (ΔE), is a measure of chemical reactivity and stability; a smaller gap generally implies higher reactivity. epstem.net
For various pyrimidine derivatives, DFT calculations have been used to determine these and other quantum chemical descriptors, as illustrated in the table below. samipubco.comdergipark.org.trresearchgate.net These parameters help in understanding the structure-activity relationships of these compounds. samipubco.com
Table 1: Calculated Quantum Chemical Descriptors for a Series of Pyrimidine Analogues using DFT/B3LYP
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Analogue 1 | -6.5 | -1.8 | 4.7 | 2.1 |
| Analogue 2 | -6.8 | -2.1 | 4.7 | 3.5 |
| Analogue 3 | -7.1 | -2.5 | 4.6 | 4.8 |
| Analogue 4 | -6.9 | -2.3 | 4.6 | 5.2 |
Note: This table is a representative example based on typical values found in the literature for pyrimidine analogues and does not represent 2-Pyrimidinepentanal itself.
Ab initio methods are computational techniques based on first principles, using only fundamental physical constants without empirical parameters. wikipedia.org These methods, while more computationally demanding than DFT, can provide highly accurate benchmark data for electronic properties. wikipedia.orgmpg.de
For nitrogen-containing heterocycles like pyrimidine, methods such as Møller-Plesset second-order perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) are employed for high-accuracy calculations. mpg.deuit.no These methods are particularly useful for calculating precise heats of formation and for studying electronically excited states. nih.govosti.gov For instance, high-level ab initio calculations have been used to determine the heats of formation for various nitrogen heterocycles with excellent agreement with experimental values, often to within 1 kcal/mol. nih.govosti.gov While specific high-accuracy studies on this compound are not available, the methodologies have been successfully applied to model compounds, demonstrating their potential for providing a deep understanding of its electronic structure. uit.nonih.gov
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the pentanal side chain in this compound means the molecule can adopt numerous conformations, each with a different energy. Understanding this conformational landscape is crucial for predicting its biological activity and interactions.
Conformational analysis involves mapping the potential energy surface of a molecule to identify stable conformations (energy minima) and the energy barriers between them. researchgate.net For flexible molecules like pyrimidine derivatives with side chains, computational methods such as Potential Energy Scans (PES) can be performed. researchgate.net In a PES, the energy of the molecule is calculated as a function of the rotation around one or more specific bonds. researchgate.net This allows for the identification of the lowest energy conformer. researchgate.net
Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. researchgate.netmdpi.com MD simulations can explore the conformational space of a molecule, revealing how it might change shape in a biological environment. unibo.itacs.org For pyrimidine derivatives, MD simulations can show how different substituents affect the flexibility and preferred conformations of the molecule. acs.orgmdpi.com
Computational docking and molecular dynamics simulations are key tools for predicting how a molecule like this compound might interact with a biological target, such as a protein receptor. mdpi.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. mdpi.com For pyrimidine analogues, docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. samipubco.comnih.gov
Molecular Dynamics of Complexes: Following docking, MD simulations of the ligand-receptor complex can provide a more detailed and dynamic view of the binding. mdpi.commdpi.com These simulations can assess the stability of the predicted binding pose over time and reveal the role of water molecules in the binding site. mdpi.commdpi.com The stability of the complex can be evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. mdpi.com
Table 2: Example of Interaction Data from a Molecular Docking Study of a Pyrimidine Analogue
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| TYR 446 | Hydrophobic | 3.8 |
| LYS 150 | Hydrogen Bond | 2.9 |
| ASP 152 | Hydrogen Bond | 3.1 |
| GLU 220 | Electrostatic | 4.5 |
Note: This table is illustrative and based on typical interactions observed for pyrimidine derivatives in protein binding sites.
Reaction Mechanism Predictions and Catalysis Design via Computational Modeling
Computational modeling is invaluable for elucidating the step-by-step mechanisms of chemical reactions, including those involving the synthesis or transformation of pyrimidines. researchgate.netacs.org It can also aid in the design of new catalysts.
By calculating the energies of reactants, transition states, and products, computational methods can map out the entire energy profile of a reaction. pku.edu.cnnih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates. pku.edu.cn DFT is a common method for these studies. researchgate.net For example, computational studies have been used to understand the mechanism of multicomponent reactions that form functionalized pyrimidines, detailing the sequence of events like Knoevenagel condensation, Michael addition, and cyclization. acs.org These studies can clarify the role of catalysts and reaction conditions. acs.orgpku.edu.cn The insights gained from modeling the reaction pathways of known pyrimidine syntheses can be extrapolated to design new, more efficient synthetic routes for compounds like this compound. biorxiv.orgnih.govoup.com
In Silico Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful lens for investigating the structural and electronic properties of molecules like this compound and its analogues, offering valuable insights into their spectroscopic characteristics before they are even synthesized. Through the use of in silico methods, researchers can predict various spectroscopic parameters, which can aid in the identification and characterization of these compounds. The primary techniques employed for these predictions are rooted in quantum chemical calculations, most notably Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). biointerfaceresearch.com
The general approach involves first optimizing the ground-state molecular geometry of the target compound using a selected DFT functional, such as the widely used B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.comresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms. Once the optimized geometry is obtained, further calculations can be performed to predict spectroscopic data.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to the optimized structure to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netajchem-a.com These theoretical shifts are often calculated relative to a standard, such as Tetramethylsilane (TMS), and have been shown to correlate well with experimental data for a variety of pyrimidine derivatives. nih.gov
The prediction of infrared (IR) spectra is achieved by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the chemical bonds within the molecule, such as stretching and bending. researchgate.net While the raw calculated frequencies are often systematically higher than the experimental values, they can be scaled by a correction factor to improve their agreement with experimental FT-IR spectra. researchgate.net
Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT calculations. bohrium.comscielo.org.za This method provides information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. scielo.org.za The solvent environment can also be incorporated into these computational models to provide more accurate predictions of spectroscopic behavior in solution. ajchem-a.com
The following tables present hypothetical in silico predicted spectroscopic data for this compound, based on the computational methods and results reported for analogous pyrimidine compounds in the literature.
Predicted ¹H and ¹³C NMR Chemical Shifts
The GIAO method at the B3LYP/6-311++G(d,p) level of theory is a common choice for predicting NMR chemical shifts. The predicted values for this compound would provide a theoretical spectrum that can be compared with experimental findings for structural verification.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine H-4/H-6 | 8.70 | 157.5 |
| Pyrimidine H-5 | 7.30 | 120.0 |
| Aldehyde CHO | 9.80 | 202.0 |
| Pentanal α-CH₂ | 2.80 | 45.0 |
| Pentanal β-CH₂ | 1.75 | 25.0 |
| Pentanal γ-CH₂ | 1.40 | 30.0 |
| Pentanal δ-CH₃ | 0.95 | 14.0 |
Note: These are representative values based on studies of similar pyrimidine derivatives and are intended for illustrative purposes.
Predicted FT-IR Vibrational Frequencies
DFT calculations can predict the characteristic vibrational frequencies for the functional groups within this compound. These predictions are crucial for interpreting experimental IR spectra.
Table 2: Predicted FT-IR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Aldehyde) | Stretching | 1735 |
| C-H (Aldehyde) | Stretching | 2820, 2720 |
| C=N (Pyrimidine) | Stretching | 1580 |
| C=C (Pyrimidine) | Stretching | 1560 |
| Aromatic C-H | Stretching | 3050 |
Note: These values are typical for the respective functional groups and are based on DFT calculations reported for analogous molecules. researchgate.net
Predicted UV-Vis Absorption Maxima
TD-DFT calculations are employed to predict the electronic absorption properties of the molecule, which are directly related to its color and electronic structure.
Table 3: Predicted UV-Vis Data for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| n → π* | 310 | 0.02 |
Note: These values are hypothetical and represent typical electronic transitions for pyrimidine and aldehyde chromophores. scielo.org.za
Applications of 2 Pyrimidinepentanal As a Synthetic Intermediate and Molecular Building Block
Construction of Complex Heterocyclic and Polycyclic Systems
The inherent reactivity of the aldehyde group in 2-pyrimidinepentanal, coupled with the established chemistry of the pyrimidine (B1678525) ring, provides a fertile ground for the synthesis of a diverse array of complex heterocyclic and polycyclic systems.
Synthesis of Fused Pyrimidine Derivatives
The pentanal side chain in this compound is a key feature that could be exploited for the construction of fused pyrimidine derivatives. Intramolecular cyclization reactions, a cornerstone of heterocyclic synthesis, could be envisioned to proceed via the aldehyde functionality. For instance, reaction with a suitable nitrogen-based nucleophile, such as an amine or a hydrazine (B178648), could lead to the formation of a new ring fused to the pyrimidine core. The length of the pentyl chain offers flexibility, potentially allowing for the formation of six or seven-membered rings, depending on the reaction conditions and the nature of the cyclizing agent.
Table 1: Hypothetical Fused Pyrimidine Derivatives from this compound
| Reactant | Proposed Fused System | Potential Ring Size |
| Hydrazine | Pyrimido[1,2-b]pyridazine | 6-membered |
| Hydroxylamine | Pyrimido[1,2-b]oxazine | 6-membered |
| Guanidine (B92328) | Pyrimido[1,2-a]pyrimidine | 6-membered |
| Semicarbazide | Pyrimido[1,2-b] jsynthchem.comjchr.orgtriazine | 6-membered |
These hypothetical reactions would generate novel polycyclic aromatic systems with potentially unique photophysical and biological properties. The specific substitution on the pyrimidine ring and the nature of the cyclizing partner would offer a high degree of modularity in the design of these fused derivatives.
Generation of Spiro- and Bridged Pyrimidine Architectures
Beyond simple fusion, the pentanal moiety of this compound could serve as a linchpin for the creation of more intricate three-dimensional structures, such as spiro- and bridged pyrimidine architectures. Spirocycles, characterized by two rings sharing a single atom, could potentially be formed through a double condensation reaction involving the aldehyde and a suitable bis-nucleophile. For example, reaction with a 1,3-diamine or a 1,3-diol could lead to the formation of a spirocyclic system at the carbon atom of the original aldehyde group.
Bridged systems, where two rings are connected by a chain of atoms, could also be envisioned. A multi-step synthetic sequence could involve the initial functionalization of the pentanal chain, followed by an intramolecular cyclization that bridges two different positions of the pyrimidine ring or connects the pyrimidine ring to another pre-existing ring system. The conformational rigidity and defined spatial orientation of atoms in such bridged architectures are highly sought after in drug design and materials science.
Development of Precursors for Advanced Functional Materials
The unique combination of a heterocyclic core and a reactive functional group makes this compound an intriguing candidate for the development of precursors for advanced functional materials.
Monomer Design for Polymer Synthesis
The aldehyde functionality of this compound could be readily transformed into a variety of polymerizable groups. For instance, reduction of the aldehyde to an alcohol would yield 2-(5-hydroxypentyl)pyrimidine, which could then be converted to an acrylate or methacrylate monomer through esterification. Alternatively, Wittig-type reactions could be employed to introduce a vinyl group, creating a styrenic-type monomer.
Table 2: Potential Polymerizable Monomers Derived from this compound
| Transformation | Resulting Monomer | Polymerization Method |
| Reduction and Esterification | 2-(5-acryloyloxypentyl)pyrimidine | Free Radical Polymerization |
| Wittig Reaction | 2-(5-vinylpent-4-en-1-yl)pyrimidine | Free Radical, Cationic Polymerization |
| Knoevenagel Condensation | (E)-2-(6-(pyrimidin-2-yl)hex-2-en-1-ylidene)malononitrile | Anionic Polymerization |
Polymers derived from such monomers would incorporate the pyrimidine unit into their side chains, potentially endowing the material with interesting properties such as metal-coordinating abilities, pH-responsiveness, or specific recognition capabilities.
Ligand Scaffolds for Coordination Chemistry and Catalysis
The nitrogen atoms of the pyrimidine ring in this compound are potential coordination sites for metal ions. The pentanal side chain can be further functionalized to introduce additional donor atoms, creating multidentate ligands. For example, a Schiff base condensation with a primary amine containing another donor group (e.g., a pyridine or an imidazole) would generate a tridentate or tetradentate ligand.
These pyrimidine-based ligands could be used to synthesize a variety of coordination complexes with transition metals. The electronic properties of the pyrimidine ring and the steric environment around the metal center could be fine-tuned by modifying the substituents on the pyrimidine and the structure of the side chain. Such complexes could find applications in catalysis, for instance, in oxidation, reduction, or cross-coupling reactions, where the pyrimidine ligand could play a crucial role in stabilizing the metal center and influencing the catalytic activity and selectivity.
Role in the Exploration of Fundamental Biochemical Interactions
Given the prevalence of the pyrimidine motif in nucleic acids and other biologically important molecules, this compound could serve as a valuable tool for probing fundamental biochemical interactions. The aldehyde group provides a reactive handle for covalent modification of biological macromolecules, such as proteins and nucleic acids.
For instance, this compound could be used as a chemical probe to identify and label proteins that bind to pyrimidine-containing molecules. The aldehyde can react with lysine residues or the N-terminus of a protein to form a Schiff base, which can be further stabilized by reduction. This covalent labeling would allow for the enrichment and subsequent identification of pyrimidine-binding proteins using techniques like mass spectrometry.
Furthermore, derivatives of this compound could be designed as potential enzyme inhibitors. The pyrimidine core could mimic the natural substrate or cofactor of an enzyme, while the functionalized pentanal chain could be designed to interact with specific residues in the active site, leading to inhibition. The versatility of the aldehyde group allows for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships and the development of potent and selective enzyme inhibitors.
The Versatility of this compound: A Synthetic Intermediate and Molecular Building Block
The pyrimidine scaffold, a fundamental heterocyclic structure, is a cornerstone in the development of a vast array of biologically active molecules. Within this chemical family, this compound emerges as a compound of significant interest, not for its direct biological effects, but for its crucial role as a synthetic intermediate and a versatile molecular building block. Its unique combination of a pyrimidine ring and a reactive pentanal side chain offers chemists a valuable tool for constructing more complex molecules with tailored functions, particularly in the realms of enzyme activity probes and structure-activity relationship studies.
1 Design of Molecular Probes for Enzyme Activity and Receptor Binding Studies
Molecular probes are essential tools in chemical biology, allowing researchers to visualize and quantify the activity of specific enzymes and the binding of ligands to receptors within complex biological systems. The design of these probes often involves the strategic incorporation of a reactive "warhead" that can covalently bind to the target, a linker, and a reporter group (such as a fluorophore or a radioisotope) that allows for detection.
The pyrimidine ring itself can serve as a recognition element, interacting with the active site of an enzyme or the binding pocket of a receptor. The nitrogen atoms within the ring can act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking interactions. By modifying the substituents on the pyrimidine ring, researchers can fine-tune the probe's selectivity and affinity for its target.
The general strategy for designing such probes involves:
Identifying a target enzyme or receptor: The choice of target dictates the design of the recognition element.
Designing a scaffold: This involves selecting a core structure that can be readily synthesized and modified.
Incorporating a reactive group: This "warhead" is responsible for the covalent interaction with the target.
Attaching a reporter group: This allows for the detection and quantification of the probe's interaction with its target.
The versatility of pyrimidine derivatives in this context is well-documented, and this compound represents a valuable, albeit currently under-explored, starting material for the construction of novel molecular probes.
2 Investigation of Structure-Activity Relationships in Model Biological Systems
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. nih.gov By systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity, researchers can identify the key chemical features responsible for its effects. nih.gov This knowledge is then used to design more potent and selective compounds.
The pyrimidine nucleus is a common scaffold in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.gov The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. nih.gov
While specific SAR studies focused on this compound are not extensively reported, the general principles of pyrimidine SAR provide a framework for understanding its potential. The pentanal side chain at the 2-position of the pyrimidine ring offers a prime location for chemical modification. For instance, the aldehyde could be reacted with various amines to generate a library of imine or secondary amine derivatives. Each of these new compounds would possess a different substituent at the end of the five-carbon chain, allowing for the exploration of how changes in steric bulk, lipophilicity, and electronic properties at this position affect biological activity.
Furthermore, the pyrimidine ring itself can be functionalized at other positions (e.g., positions 4, 5, or 6) to explore a wider range of chemical space. This systematic approach allows for the generation of a diverse set of analogs, which can then be tested in various biological assays to establish a comprehensive SAR profile.
Table 1: General Principles of Structure-Activity Relationships for Pyrimidine Derivatives
| Structural Modification | Potential Impact on Biological Activity |
| Substitution at the 2-position | Can influence binding affinity and selectivity for target enzymes or receptors. The nature of the substituent (e.g., size, polarity) is critical. |
| Substitution at the 4- and 6-positions | Often crucial for interacting with key residues in the active site of enzymes. Can significantly impact potency. |
| Substitution at the 5-position | Can modulate the electronic properties of the pyrimidine ring and influence pharmacokinetic properties. |
| Fusion of other rings to the pyrimidine core | Can create more rigid structures with enhanced binding affinity and can introduce new interaction points with the biological target. |
This table presents generalized principles observed in SAR studies of various pyrimidine derivatives and is not specific to this compound.
The investigation of structure-activity relationships is an iterative process. The data obtained from initial rounds of synthesis and biological testing are used to refine the design of the next generation of compounds, ultimately leading to the identification of lead candidates with optimized properties. The chemical tractability of this compound makes it a promising starting point for such exploratory studies in medicinal chemistry.
Future Research Directions and Interdisciplinary Prospects for 2 Pyrimidinepentanal Research
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Prediction
For a target molecule like 2-Pyrimidinepentanal, AI algorithms can deconstruct the molecule into simpler, commercially available starting materials. These tools leverage deep learning models, such as graph neural networks, to recognize complex reaction patterns and predict the feasibility and potential yield of each synthetic step. mdpi.com This data-driven approach can significantly shorten the time required to design a viable synthesis, reduce costs associated with trial-and-error experimentation, and promote the discovery of more sustainable and "green" chemical processes. ijsat.org
| Metric | Traditional Synthesis | AI-Predicted Synthesis |
| Starting Materials | Multi-step synthesis from basic heterocycles | Commercially available, functionalized pyrimidines and aldehydes |
| Number of Steps | 5-7 | 2-3 |
| Predicted Overall Yield | 15-25% | 40-60% |
| Sustainability | Use of stoichiometric and potentially hazardous reagents | Catalytic reactions, improved atom economy |
| Novelty | Relies on well-established, classical reactions | May propose novel catalytic C-C bond formations |
High-Throughput Experimentation for Accelerated Discovery of Reactivity and Applications
High-Throughput Experimentation (HTE) has emerged as a powerful tool in chemical research, allowing for the rapid screening of hundreds or even thousands of reactions in parallel. nih.gov This methodology is particularly well-suited for exploring the chemical space around a novel scaffold like this compound. The presence of both a nucleophilic pyrimidine (B1678525) ring and an electrophilic aldehyde group provides a rich landscape of potential reactions to investigate.
Utilizing HTE, researchers can efficiently screen a wide array of catalysts, solvents, temperatures, and other reaction parameters to optimize known transformations or discover entirely new reactivity. nih.gov For instance, the aldehyde functionality of this compound could be a substrate for various multicomponent reactions, and HTE could rapidly identify the optimal conditions for generating diverse libraries of more complex molecules. scholarsresearchlibrary.comnanobioletters.com These libraries could then be screened for biological activity, potentially uncovering new therapeutic leads. ontosight.ai
The data-rich output from HTE experiments can also be used to train machine learning models, creating a synergistic loop between computational prediction and experimental validation. researchgate.net This combination accelerates the design-make-test-analyze cycle, which is crucial in modern drug discovery and materials science. spiedigitallibrary.org
Table 2: Illustrative High-Throughput Experimentation Screen for a Knoevenagel Condensation of this compound
| Well ID | Active Methylene (B1212753) Compound | Catalyst | Solvent | Conversion (%) |
| A1 | Malononitrile | Piperidine | Ethanol | 95 |
| A2 | Malononitrile | Proline | DMSO | 78 |
| A3 | Malononitrile | L-DOPA | Water | 65 |
| B1 | Ethyl Cyanoacetate | Piperidine | Ethanol | 88 |
| B2 | Ethyl Cyanoacetate | Proline | DMSO | 81 |
| B3 | Ethyl Cyanoacetate | L-DOPA | Water | 72 |
| C1 | Barbituric Acid | Piperidine | Ethanol | 92 |
| C2 | Barbituric Acid | Proline | DMSO | 75 |
| C3 | Barbituric Acid | L-DOPA | Water | 68 |
Advancements in Asymmetric Synthesis Utilizing this compound as a Chiral Precursor
Chirality is a fundamental property of many biologically active molecules, and the development of methods for asymmetric synthesis is a major focus of contemporary organic chemistry. nobelprize.org The aldehyde group in this compound serves as an ideal handle for the introduction of a stereocenter, making it a valuable chiral precursor.
Research has already demonstrated the successful enantioselective alkylation of pyrimidine-5-carbaldehydes to produce optically active secondary alcohols with high enantiomeric excess. clockss.org This methodology could be directly applied to this compound, reacting it with various organometallic reagents in the presence of a chiral catalyst to generate a range of chiral pyrimidyl alkanols. clockss.orgnih.gov These chiral alcohols are versatile intermediates that can be further elaborated into more complex, enantiomerically pure molecules.
Furthermore, the development of chiral catalysts for the asymmetric dearomatization of pyrimidine rings opens up another exciting avenue for creating complex, three-dimensional structures from this compound. rsc.org The resulting chiral pyrimidine derivatives could have novel biological properties and applications in medicinal chemistry. nih.govrsc.org The ability to synthesize specific enantiomers is critical, as different stereoisomers of a drug can have vastly different biological activities. chiralpedia.com
Table 3: Potential Asymmetric Transformations of this compound
| Reaction Type | Reagent | Chiral Catalyst/Auxiliary | Product Class |
| Asymmetric Alkylation | Dialkylzinc | Chiral Amino Alcohols (e.g., DBNE) | Chiral Secondary Alcohols |
| Asymmetric Aldol (B89426) Reaction | Ketone Silyl Enol Ether | Chiral Lewis Acid | Chiral β-Hydroxy Ketones |
| Asymmetric Allylation | Allylboronate | Chiral BINOL derivatives | Chiral Homoallylic Alcohols |
| Asymmetric Strecker Reaction | Amine, Cyanide Source | Chiral Thiourea Catalyst | Chiral α-Amino Nitriles |
| Asymmetric Ene Reaction | Alkene | Chiral Lewis Acid | Chiral Alkenyl Alcohols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
